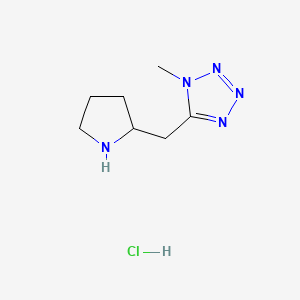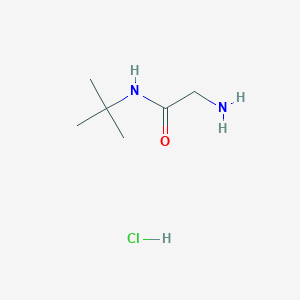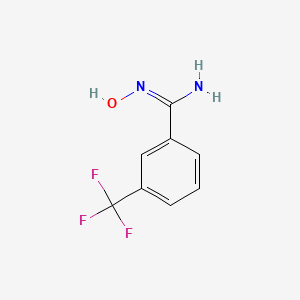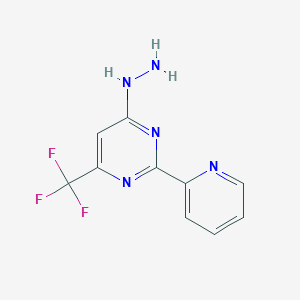
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride (MTTH) is a highly versatile organic compound with a wide range of applications in scientific research. It is a highly reactive and water-soluble compound with a molecular weight of 232.69 g/mol and a melting point of 140-142°C. MTTH is widely used as a reagent in organic synthesis and is also a key component in the synthesis of several biologically active compounds.
Scientific Research Applications
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the synthesis of biologically active compounds. It is also used in the synthesis of fluorescent probes for imaging and detection of biomolecules. 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is also used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is not yet fully understood. It is believed that the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with other molecules is mediated by a radical chain mechanism. This mechanism involves the formation of a reactive radical species which then reacts with other molecules to form new products. The radical species is believed to be generated by the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with water or other protic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are not yet fully understood. However, it has been shown to be toxic to cells in vitro. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to inhibit the growth of certain bacteria and fungi. The exact mechanism of action is not yet known, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of the cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride in lab experiments is its high reactivity and water-solubility. This makes it an ideal reagent for organic synthesis and the synthesis of other compounds. However, it is important to note that 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is toxic and should be handled with care. In addition, it is important to ensure that the product is properly purified before use in experiments.
Future Directions
The potential future directions for 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are numerous. It could be used in the synthesis of new biologically active compounds and fluorescent probes for imaging and detection of biomolecules. In addition, it could be used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. It could also be used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules. Finally, further research could be done to investigate the biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride and its potential applications in medicine.
Synthesis Methods
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride can be synthesized through a three-step reaction process. The first step involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with pyrrolidine in an aqueous solution of acetic acid. This reaction produces 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole. The second step involves the reaction of this intermediate with hydrochloric acid to produce 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride. The third step involves the purification of the product by recrystallization from ethanol.
properties
IUPAC Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZMAOJZAGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)




![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

![{[(methylsulfanyl)methanethioyl]amino}(1-phenylethylidene)amine](/img/structure/B6141947.png)

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)
